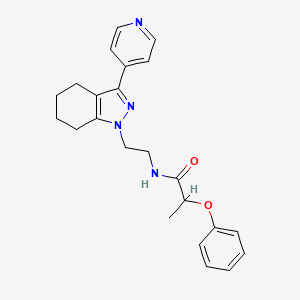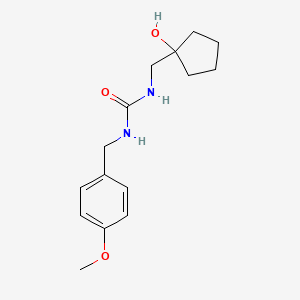
1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are potent vasodilators and have been shown to have anti-inflammatory and cardioprotective effects. By inhibiting sEH, 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea can increase the levels of EETs in the body, leading to a range of potential therapeutic benefits.
Applications De Recherche Scientifique
Anticancer Properties
1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea has demonstrated potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interfere with key cellular processes, making it a promising candidate for further study in cancer therapy .
Anti-Inflammatory Activity
HCPU has shown anti-inflammatory properties in preclinical studies. By modulating inflammatory pathways, it could be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Researchers are exploring its mechanisms of action and potential clinical applications .
Neuroprotective Effects
In the realm of neuroscience, 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea has piqued interest due to its neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Investigations are ongoing to understand its impact on neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Applications
HCPU’s vasodilatory properties make it relevant to cardiovascular research. By relaxing blood vessels, it could potentially improve blood flow and reduce hypertension. Researchers are studying its effects on endothelial function and vascular health .
Antimicrobial Potential
Preliminary studies suggest that 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea exhibits antimicrobial activity. It may inhibit bacterial growth and could be explored as a novel antibiotic or antifungal agent. Further investigations are needed to validate its efficacy and safety .
Metabolic Disorders
Researchers have also investigated HCPU’s impact on metabolic disorders such as diabetes and obesity. Its ability to modulate glucose metabolism and adipocyte function warrants further exploration. Potential applications include managing insulin resistance and promoting healthy metabolic profiles .
Dermatological Applications
Due to its anti-inflammatory and antioxidant properties, HCPU might find applications in dermatology. It could be beneficial for conditions like psoriasis, eczema, or wound healing. Research in this area is ongoing .
Drug Development
Finally, 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea serves as a scaffold for designing novel compounds. Medicinal chemists can modify its structure to create derivatives with enhanced properties, potentially leading to new drugs in various therapeutic areas .
Propriétés
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-13-6-4-12(5-7-13)10-16-14(18)17-11-15(19)8-2-3-9-15/h4-7,19H,2-3,8-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREGDGKTQDSXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2763361.png)
![1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2763362.png)
![5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2763369.png)

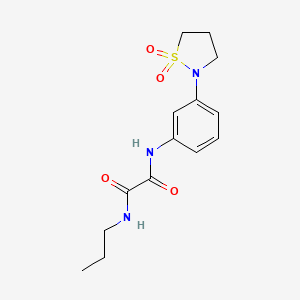
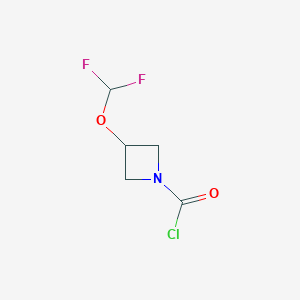
![N-[2-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2763374.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2763376.png)

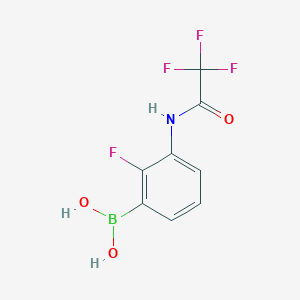
![(2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2763379.png)
![4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2763381.png)
![2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2763382.png)
